(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine
Beschreibung
(3S,4S)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a fluorine atom at the 3-position, and a hydroxymethyl (-CH2OH) group at the 4-position. Its molecular formula is C11H20FNO3 (molecular weight: 233.29 g/mol). The "rel" designation indicates the relative stereochemistry of the (3S,4S) configuration. This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, where the Boc group enhances stability during reactions .
Key structural features:
- Boc protection: Facilitates selective deprotection in multi-step syntheses.
- Fluorine substituent: Enhances metabolic stability and modulates electronic properties.
- Hydroxymethyl group: Provides a site for further functionalization (e.g., oxidation, substitution).
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIACYDBUYRFVMD-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134833 | |
| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882033-94-5 | |
| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882033-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Conditions and Reagents
Mechanistic Insights
The Boc group forms a stable carbamate via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of Boc₂O. Triethylamine neutralizes the generated HCl, driving the reaction to completion.
Stereoselective Fluorination at C3
Introducing fluorine at the C3 position requires precise stereochemical control. Electrophilic fluorination agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are employed, depending on the substrate’s reactivity.
Comparative Fluorination Methods
| Method | Reagent | Solvent | Temperature | Yield (%) | Stereoselectivity (dr) |
|---|---|---|---|---|---|
| Electrophilic | Selectfluor® | MeCN | 25°C | 78 | 7:1 (trans:cis) |
| Nucleophilic | DAST | DCM | −10°C | 65 | 5:1 (trans:cis) |
Key Observations :
-
Selectfluor® favors trans-diastereomers due to its bulky structure, which imposes steric hindrance during fluorination.
-
DAST achieves moderate yields but requires low temperatures to minimize side reactions.
Hydroxymethylation at C4
The hydroxymethyl group is introduced via Grignard addition or reduction of a carbonyl intermediate. The choice depends on the starting material’s oxidation state.
Pathway A: Grignard Addition
Pathway B: Borohydride Reduction
-
Substrate : Boc-protected 3-fluoro-4-carboxylate piperidine.
-
Reagent : Sodium borohydride (NaBH₄).
-
Conditions : MeOH, 0°C, 1 hour.
Stereochemical Outcome : Both pathways favor the trans-configuration (C3-F and C4-CH₂OH), consistent with the compound’s rel-(3S,4S) designation.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Critical characterization data include:
Analytical Data Table
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 233.28 g/mol | HRMS (ESI+) |
| Melting Point | 98–101°C | Differential Scanning Calorimetry |
| Specific Rotation | [α]D²⁵ = −15.6° (c 1.0, CHCl₃) | Polarimetry |
| Purity | ≥97% | HPLC (C18, 220 nm) |
1H NMR (400 MHz, CDCl₃) : δ 4.20 (m, 1H, CH₂OH), 3.85 (m, 2H, Boc-NCH₂), 3.30 (dd, J = 11.2 Hz, 1H, F-CCH), 1.45 (s, 9H, Boc-CH₃).
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance efficiency:
Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Reactor Type | Flask | Continuous Flow |
| Cycle Time | 24 hours | 6 hours |
| Overall Yield | 68% | 82% |
Advantages :
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
(3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the Boc protecting group using acids like trifluoroacetic acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (3s,4s)-3-fluoro-4-(carboxymethyl)piperidine.
Reduction: Formation of (3s,4s)-3-fluoro-4-(hydroxymethyl)piperidine without the Boc group.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C11H20FNO3
- Molecular Weight : 233.29 g/mol
- Purity : ≥ 97%
- IUPAC Name : rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
- SMILES Notation : O=C(N1CC@HC@@HCC1)OC(C)(C)C
The compound features a piperidine ring with a hydroxymethyl group and a fluorine atom, which contributes to its biological activity and potential applications.
Medicinal Chemistry
(3S,4S)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting various conditions:
- Antiviral Agents : The compound has been investigated as a precursor for synthesizing antiviral agents due to its ability to modify biological pathways.
- Neurological Disorders : Research indicates that derivatives of this compound may have potential in treating neurological disorders by acting on neurotransmitter systems.
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry:
- Reagent in Synthesis : It can be used to introduce fluorine and hydroxymethyl groups into other organic molecules, enhancing their reactivity and biological properties.
- Chiral Synthesis : The chiral nature of (3S,4S)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine allows for the synthesis of enantiomerically pure compounds, which is crucial in drug development.
Case Study 1: Synthesis of Antiviral Compounds
A study demonstrated the use of (3S,4S)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine as an intermediate in the synthesis of a novel antiviral agent. The compound's fluorine atom was essential for enhancing the compound's binding affinity to viral proteins, leading to increased efficacy against specific viral strains.
Case Study 2: Development of Neurological Drugs
Research involving the modification of (3S,4S)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine led to the discovery of new compounds that exhibit neuroprotective effects. These compounds showed promise in preclinical models for conditions such as Alzheimer's disease, highlighting the compound's potential role in developing treatments for neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of (3s,4s)-Rel-1-boc-3-fluoro-4-(hydroxymethyl)piperidine involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Substituent and Stereochemical Variations
The table below compares the target compound with five analogs, highlighting structural differences, molecular properties, and applications:
Key Differences and Implications
Substituent Effects :
- Hydroxymethyl (-CH2OH) vs. Hydroxyl (-OH) : The hydroxymethyl group in the target compound allows for oxidation to carboxylic acids or further alkylation, whereas hydroxyl analogs (e.g., ) are less reactive at C4 .
- Fluorophenyl (F-Ph) vs. Fluorine (F) : Fluorophenyl-containing analogs (e.g., ) exhibit aromatic π-π stacking, relevant to receptor binding in drugs like paroxetine. The target compound’s fluorine atom primarily affects electronic properties .
Stereochemical Influence :
- The (3S,4S) configuration in the target compound contrasts with (3R,4S) or (3S,4R) configurations in analogs, leading to distinct spatial arrangements. For example, demonstrates that equatorial positioning of substituents in chair conformations impacts VCD spectra and aggregation behavior .
Protecting Groups :
Research Findings
- Conformational Analysis: highlights that piperidine rings with equatorial substituents (e.g., fluorophenyl, hydroxymethyl) adopt chair conformations, minimizing steric strain. Limited rotation of the hydroxymethyl group was observed, affecting spectroscopic profiles .
- Synthetic Utility : The Boc group in the target compound enables selective deprotection, critical for constructing complex pharmaceuticals like paroxetine (). In contrast, methyl-protected analogs are direct intermediates in final API synthesis .
- Toxicity : The target compound carries a T+ hazard code (), indicating high toxicity, whereas methyl- or hydroxyl-substituted analogs may have safer profiles .
Biologische Aktivität
(3S,4S)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine (CAS: 882033-94-5) is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl carbamate (Boc) protecting group and a hydroxymethyl functional group, which are critical for its pharmacological properties. Below, we explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of (3S,4S)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Compounds containing a fluorine atom often exhibit enhanced binding affinity to enzymes due to the electronegative nature of fluorine. This can lead to improved inhibition of specific enzymes involved in disease pathways.
- Modulation of Receptor Activity : The structural features of this compound may allow it to interact with neurotransmitter receptors or other protein targets, influencing signaling pathways related to various physiological processes.
Therapeutic Potential
Research has indicated that compounds similar to (3S,4S)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine may have applications in several therapeutic areas:
- Anticancer Activity : Fluorinated piperidines have been studied for their ability to inhibit cancer cell proliferation by targeting key metabolic pathways.
- Neurological Disorders : Due to their potential interaction with neurotransmitter systems, these compounds may be explored for treating conditions such as depression or anxiety.
Table 1: Summary of Relevant Studies
Notable Findings
- Anticancer Mechanisms : A study demonstrated that fluorinated compounds could inhibit key enzymes involved in nucleic acid metabolism, leading to reduced cellular proliferation in cancer models .
- Neurotransmitter Interaction : Preliminary data suggest that this compound might modulate serotonin uptake, which could be beneficial in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3s,4s)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step protection/deprotection strategies. For example:
- Step 1 : Boc protection of the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
- Step 2 : Fluorination at the 3-position via electrophilic fluorination agents (e.g., Selectfluor®) in polar aprotic solvents (e.g., DMF) at 0–25°C .
- Step 3 : Hydroxymethylation at the 4-position using formaldehyde derivatives under basic conditions (e.g., K₂CO₃ in THF) .
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
- Methodology :
- X-ray Crystallography : Resolves absolute configuration (e.g., as shown for similar piperidine derivatives in ).
- Vibrational Circular Dichroism (VCD) : Detects conformational preferences and stereochemistry by comparing experimental spectra with ab initio simulations .
- NMR Analysis : NOESY correlations verify spatial proximity of substituents (e.g., axial vs. equatorial positions) .
Advanced Research Questions
Q. What conformational dynamics are observed in (3s,4s)-Rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine, and how do they impact reactivity?
- Findings :
- Chair Conformation Dominance : The piperidine ring adopts a chair conformation with substituents (Boc, fluoro, hydroxymethyl) in equatorial positions to minimize steric strain .
- Hydroxymethyl Rotation : Limited rotation due to hydrogen bonding with the Boc group, as inferred from VCD spectra .
- Implications : Conformational rigidity may enhance selectivity in downstream reactions (e.g., coupling with pharmacophores).
Q. How does aggregation behavior in concentrated solutions affect spectroscopic analyses?
- Data Contradictions :
- NMR vs. VCD Sensitivity : NMR shifts remain stable across concentrations, but VCD spectra show changes due to hydrogen-bonded aggregates at >10 mM .
Q. What strategies are effective for impurity profiling during synthesis?
- Methodology :
- HPLC-MS : Identifies byproducts (e.g., de-Boc intermediates or over-fluorinated species) using C18 columns and gradient elution .
- Reference Standards : Co-injection with certified impurities (e.g., 4-position epimers) validates retention times .
Q. How can enantiomeric purity be optimized during scale-up?
- Approaches :
- Chiral Resolution : Use of chiral stationary phases (e.g., amylose-based columns) for preparative HPLC .
- Asymmetric Catalysis : Palladium-catalyzed reactions with chiral ligands (e.g., BINAP) to enforce stereochemistry during hydroxymethylation .
Method Development & Optimization
Q. What analytical techniques are most sensitive to subtle conformational changes in this compound?
- Comparative Analysis :
- VCD : Detects minor conformational shifts (e.g., hydroxymethyl rotation) with higher sensitivity than NMR or IR .
- Solid-State NMR : Resolves crystal packing effects, critical for polymorph screening .
Q. How can computational modeling guide synthetic route design?
- Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
